molecular formula C12H20O4 B14363433 diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate CAS No. 93043-89-1

diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate

Cat. No.: B14363433
CAS No.: 93043-89-1
M. Wt: 228.28 g/mol
InChI Key: IBYCZEARGDTVQE-UHFFFAOYSA-N
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Description

Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate is an organic compound that belongs to the class of esters It is derived from malonic acid and is characterized by the presence of two ethyl ester groups and a pent-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical reactions. The enolate ion formed from the deprotonation of the malonate can act as a nucleophile in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate is unique due to the presence of the pent-3-en-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the pent-3-en-2-yl group is required .

Properties

CAS No.

93043-89-1

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-pent-3-en-2-ylpropanedioate

InChI

InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5,8-10H,6-7H2,1-4H3

InChI Key

IBYCZEARGDTVQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C=CC)C(=O)OCC

Origin of Product

United States

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